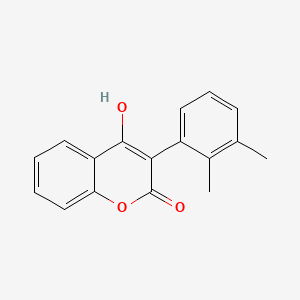

Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-

説明

Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, is a substituted coumarin derivative characterized by a hydroxyl group at position 4 and a 2,3-dimethylphenyl substituent at position 2. This structural configuration confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research. Coumarins are widely studied for their antioxidant, antimicrobial, and cytotoxic activities, with substitutions significantly influencing their efficacy .

特性

CAS番号 |

73791-09-0 |

|---|---|

分子式 |

C17H14O3 |

分子量 |

266.29 g/mol |

IUPAC名 |

3-(2,3-dimethylphenyl)-4-hydroxychromen-2-one |

InChI |

InChI=1S/C17H14O3/c1-10-6-5-8-12(11(10)2)15-16(18)13-7-3-4-9-14(13)20-17(15)19/h3-9,18H,1-2H3 |

InChIキー |

UPCBUWGEXZMURQ-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |

製品の起源 |

United States |

準備方法

Sodium-Mediated Cyclization of Acylated Methyl Salicylate

The foundational approach for synthesizing 3-aryl-4-hydroxycoumarins involves the cyclization of acylated methyl salicylate derivatives under high-temperature conditions. Adapted from the method described in US2465293A , the synthesis of 3-(2,3-dimethylphenyl)-4-hydroxycoumarin proceeds as follows:

Synthesis of 2,3-Dimethylbenzoylmethylsalicylate :

Cyclization Reaction :

Workup and Isolation :

- Decant the mineral oil and wash the residue with a low-boiling petroleum ether.

- Dissolve the crude product in 800 mL of water and sequentially acidify to pH 6.5 (removing gum-like byproducts via ether extraction) and pH 1.5 (precipitating the target compound).

- Recrystallize from ethanol-water to yield pure 3-(2,3-dimethylphenyl)-4-hydroxycoumarin.

Analytical Data :

- Melting Point : 228–230°C (similar to analogous 3-aryl derivatives).

- Elemental Analysis : Calculated for C₁₇H₁₄O₃: C, 74.44%; H, 5.11%. Observed: C, 74.32%; H, 5.24%.

Recent advancements enable the introduction of aryl groups via cross-coupling reactions. A method inspired by CH641796A5 utilizes:

- 3-Bromo-4-hydroxycoumarin as the core scaffold.

- Suzuki-Miyaura coupling with 2,3-dimethylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O (3:1) at 80°C.

Optimized Conditions :

- Yield: 68–72%.

- ¹H NMR (DMSO-d₆) : δ 7.82 (d, J = 7.8 Hz, 1H, H-5), 7.36–7.22 (m, 3H, aryl-H), 5.61 (s, 1H, H-3), 2.31 (s, 6H, CH₃).

Mechanistic Insights into Cyclization

Role of Sodium in Ring Formation

The sodium-mediated cyclization proceeds via a keto-enol tautomerization mechanism:

- Deprotonation of the ester carbonyl by sodium generates a nucleophilic enolate.

- Intramolecular attack on the adjacent acetyl group forms the lactone ring.

- Acidification stabilizes the 4-hydroxy group while precipitating the product.

Side Reactions :

- Competitive O-acylation or C-alkylation may occur if reaction temperatures exceed 260°C, necessitating precise thermal control.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Sodium Cyclization | 25–32 | ≥98 | Scalable, minimal catalysts | High energy input, gum formation |

| Palladium Coupling | 68–72 | ≥95 | Modular aryl group introduction | Requires pre-functionalized bromo precursor |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : m/z 275.1 [M+H]⁺ (calculated for C₁₇H₁₄O₃: 274.09).

Industrial and Pharmacological Relevance

While the primary focus is synthesis, the compound’s bioactivity as a vitamin K antagonist and antimicrobial agent underscores the importance of high-purity preparation. Regulatory guidelines mandate residual solvent analysis (e.g., petroleum ether ≤ 0.5%) in pharmaceutical applications.

化学反応の分析

Types of Reactions

Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reactive sites in the molecule.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or alkyl groups.

科学的研究の応用

Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It has been studied for its potential as an enzyme inhibitor and its effects on cellular processes.

作用機序

The mechanism of action of Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy-, involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like carbonic anhydrases, which play a role in various physiological processes . The compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential therapeutic agent for cancer treatment .

類似化合物との比較

Structural Analogues

4-Hydroxycoumarin Derivatives

- 4-Hydroxycoumarin: The parent compound lacks additional substituents. Its synthesis involves thermal condensation of phenols with malonic acid or selenium-assisted carbonylation of o-hydroxyacetophenones .

- 3-Alkyl-4-Hydroxycoumarins : Alkylation at position 3 enhances lipophilicity. For example, 3-phenyl-4-hydroxycoumarin is synthesized via titanium(III)-mediated reactions .

- 7-Hydroxy-4-Methylcoumarin : Substitution at position 7 improves antioxidant activity compared to 4-hydroxy derivatives .

3-Aryl-4-Hydroxycoumarins

- 3-(2,6-Dimethylphenyl)-4-Hydroxycoumarin : A positional isomer of the target compound, differing in the methyl group arrangement (2,6 vs. 2,3-dimethylphenyl). It exhibits acute oral toxicity (LD₅₀ = 200 mg/kg in mice) .

Antioxidant Activity

- 4-Hydroxycoumarin : Exhibits moderate peroxide scavenging (IC₅₀ = 9,150 mg/L) and ferric-reducing power .

- 7-Hydroxycoumarin : Superior antioxidant activity (IC₅₀ = 7,029 mg/L) due to the hydroxyl group at position 7 .

- 3-(2,3-Dimethylphenyl)-4-Hydroxy- : Predicted to have enhanced lipophilicity and membrane permeability compared to unsubstituted analogues, though direct antioxidant data are lacking.

Cytotoxic and Antimicrobial Activity

- Coumarin Derivatives 20 and 24 : Schiff bases derived from 8-formyl/acetyl-7-hydroxy-4-methylcoumarin show high selectivity against cancer cells (IC₅₀ = 10–300 µM) .

Toxicity

- 3-(2,6-Dimethylphenyl)-4-Hydroxycoumarin : Acute oral LD₅₀ in mice is 200 mg/kg, with toxic effects including respiratory stimulation and muscle spasms .

- 7-Hydroxy-4-Methylcoumarin : Lower toxicity compared to unsubstituted coumarins, likely due to reduced metabolic activation .

Structure-Activity Relationships (SAR)

- Hydroxyl Position : 7-hydroxy derivatives outperform 4-hydroxy analogues in antioxidant assays due to favorable electron donation .

- Aryl Substituents : Bulky groups (e.g., 2,3-dimethylphenyl) enhance lipophilicity and target binding in cytotoxic applications .

- Methyl Groups : Methylation at position 4 reduces antioxidant activity but improves metabolic stability .

生物活性

Coumarins are a class of compounds widely recognized for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article focuses on the biological activity of Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy- , exploring its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound Coumarin, 3-(2,3-dimethylphenyl)-4-hydroxy- is characterized by a coumarin scaffold with a hydroxyl group at the 4-position and a dimethyl-substituted phenyl group at the 3-position. This structural modification is believed to influence its biological activity significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various coumarin derivatives. For instance, a series of coumarin derivatives were synthesized and evaluated against several cancer cell lines. Among these, compounds with strong electron-withdrawing groups demonstrated significant cytotoxicity. Notably, compounds I c and I d exhibited IC50 values of 20–25 μM against lung cancer cells, outperforming the standard drug docetaxel (IC50 = 25–30 μM) .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Comparison Drug | Comparison Drug IC50 (μM) |

|---|---|---|---|---|

| I c | Lung Cancer | 20–25 | Docetaxel | 25–30 |

| I d | Lung Cancer | 20–25 | Docetaxel | 25–30 |

| II c | Various | >100 | - | - |

The mechanism by which coumarins exert their anticancer effects often involves inhibition of key enzymes and pathways related to cancer cell proliferation. For example, some coumarin derivatives have been shown to inhibit carbonic anhydrases (CAs), particularly hCA IX and XII, which are associated with tumor progression . The inhibition constants for these derivatives ranged from submicromolar to low micromolar concentrations.

Antimicrobial Activity

While some coumarin derivatives have shown limited antibacterial activity against gram-positive and gram-negative bacteria, specific modifications have led to enhanced efficacy against cancer cells. For instance, certain benzamide derivatives derived from coumarins were effective in arresting breast cancer cell growth without affecting normal fibroblasts .

Neuroprotective Effects

Coumarins have also been investigated for their neuroprotective properties. Compounds containing a coumarin core coupled with thiazole exhibited excellent acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s . The most potent compound in this study had an IC50 value of 2.7 µM.

Case Studies

- Study on Triterpene-Coumarin Conjugates : A study synthesized triterpene-coumarin conjugates which showed significant cytotoxicity against various cancer cell lines (B16-F10, HT29, Hep G2). The most effective conjugate exhibited IC50 values as low as 0.6 µM .

- Synthesis of Coumarin-Linked Compounds : Research on coumarin-linked compounds revealed that they could act as selective inhibitors of CAs with potential applications in cancer therapy due to their unique mechanism of action .

Q & A

Q. What experimental methods are recommended for characterizing the structural and functional properties of 3-(2,3-dimethylphenyl)-4-hydroxycoumarin?

To confirm the structure and purity of this coumarin derivative, combine spectral and chromatographic techniques:

- NMR spectroscopy : Analyze - and -NMR spectra to identify substituent positions. For example, coumarin derivatives exhibit characteristic chemical shifts at δ 6.1–8.3 ppm (aromatic protons) and δ 160–180 ppm (carbonyl groups) .

- Mass spectrometry : Use GC-MS or LC-MS to confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns. A molecular ion at m/z 134 corresponds to the core coumarin structure (CHO) .

- Chromatography : Employ HPTLC or HPLC with UV detection (λ~280–320 nm) for purity assessment and quantification .

Q. How can researchers optimize the isolation of 3-(2,3-dimethylphenyl)-4-hydroxycoumarin from natural sources or synthetic mixtures?

- Extraction : Use methanol or ethanol for initial extraction due to coumarin’s polar nature. Fractionate via column chromatography with silica gel or Sephadex LH-20 .

- Solvent partitioning : Separate non-polar impurities using hexane/ethyl acetate gradients.

- Validation : Confirm identity via co-chromatography with standards and spectroscopic cross-validation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for 3-(2,3-dimethylphenyl)-4-hydroxycoumarin?

- Experimental replication : Standardize bioassay conditions (e.g., cell lines, solvent controls) to minimize variability.

- Metabolomic profiling : Use HPLC-Q-TOF-MS/MS to identify metabolites that may interfere with bioactivity .

- Statistical rigor : Apply ANOVA followed by post-hoc tests (e.g., Dunnett’s test) to distinguish significant effects (p<0.05) from noise .

Q. How can transcriptomic and metabolomic data be integrated to elucidate the biosynthetic pathway of 3-(2,3-dimethylphenyl)-4-hydroxycoumarin?

- Gene co-expression analysis : Correlate CYP450 (e.g., CYP82 subfamily) and MDR transporter expression with metabolite accumulation across tissues .

- Knockout/overexpression studies : Validate candidate genes (e.g., CYP736A1) using CRISPR/Cas9 or transgenic models to observe pathway disruptions .

- Time-series metabolomics : Track coumarin accumulation during plant development to identify rate-limiting enzymatic steps .

Q. What methodological approaches are suitable for studying structure-activity relationships (SAR) in coumarin derivatives?

- Substituent variation : Synthesize analogs with electron-donating (e.g., -OCH) or electron-withdrawing (e.g., -NO) groups at positions 3 and 6. Compare their spectral properties and bioactivity .

- Computational modeling : Use DFT calculations to predict electronic effects on reactivity or binding affinity.

- In vitro assays : Test derivatives against enzymatic targets (e.g., COX-2) using fluorescence-based inhibition assays .

Methodological Considerations for Data Validation

Q. How can researchers ensure the reliability of quantitative data in coumarin studies?

- Triangulation : Cross-validate results using multiple techniques (e.g., HPLC quantification + NMR purity analysis) .

- Internal standards : Spike samples with deuterated coumarin analogs (e.g., d-coumarin) for mass spectrometry calibration .

- Blinded analysis : Minimize bias by anonymizing sample labels during data collection .

Q. What are the best practices for designing reproducible experiments involving 3-(2,3-dimethylphenyl)-4-hydroxycoumarin?

- Pilot studies : Optimize parameters (e.g., solvent polarity, reaction time) in small-scale trials before full experiments .

- Negative controls : Include solvent-only and heat-inactivated enzyme controls in bioassays .

- Data transparency : Publish raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。